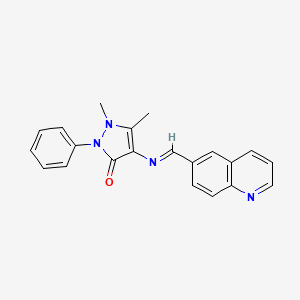
3-(benzenesulfonamido)-N-(pyridin-4-ylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(benzenesulfonamido)-N-(pyridin-4-ylmethyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound is also known as Bz-Phe-PyNMeS and is a derivative of sulfonamide.
Mechanism of Action
The mechanism of action of 3-(benzenesulfonamido)-N-(pyridin-4-ylmethyl)benzamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes, which play a crucial role in various physiological processes. For example, the inhibition of carbonic anhydrase by this compound can lead to a decrease in the production of bicarbonate ions, which can result in a decrease in pH and subsequent inhibition of tumor growth.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been reported to exhibit anti-inflammatory effects by inhibiting the activity of cyclooxygenase-2 (COX-2) and reducing the production of prostaglandins. It has also been shown to induce apoptosis in cancer cells by inhibiting the activity of histone deacetylase and matrix metalloproteinases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-(benzenesulfonamido)-N-(pyridin-4-ylmethyl)benzamide in lab experiments is its ability to inhibit the activity of various enzymes, which can be useful in studying their physiological functions. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in vivo.
Future Directions
There are several future directions for research on 3-(benzenesulfonamido)-N-(pyridin-4-ylmethyl)benzamide. One potential direction is to investigate its potential applications in treating various types of cancer, including breast, lung, and prostate cancer. Another potential direction is to explore its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and to develop more efficient and cost-effective synthesis methods.
Synthesis Methods
The synthesis of 3-(benzenesulfonamido)-N-(pyridin-4-ylmethyl)benzamide is a complex process that involves several steps. One of the most common methods of synthesizing this compound is the reaction of 4-(chloromethyl)pyridine hydrochloride with 3-aminobenzenesulfonamide in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with benzoyl chloride to obtain the final product.
Scientific Research Applications
3-(benzenesulfonamido)-N-(pyridin-4-ylmethyl)benzamide has been extensively studied for its potential applications in medicinal chemistry and pharmacology. Several studies have shown that this compound exhibits anti-inflammatory, anti-cancer, and anti-tumor properties. It has also been shown to inhibit the activity of various enzymes, including carbonic anhydrase, histone deacetylase, and matrix metalloproteinases.
properties
IUPAC Name |
3-(benzenesulfonamido)-N-(pyridin-4-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S/c23-19(21-14-15-9-11-20-12-10-15)16-5-4-6-17(13-16)22-26(24,25)18-7-2-1-3-8-18/h1-13,22H,14H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSTJIGSAXOSHKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)NCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Ethyl-9-nitro-11-oxobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B7464319.png)



![1-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]ethanone](/img/structure/B7464337.png)
![N-(4-methoxybenzyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B7464345.png)
![2-[2-Chloro-4-(ethylsulfamoyl)phenoxy]acetic acid](/img/structure/B7464355.png)

![1-[(3E)-3-benzylidene-2-piperidin-1-ylcyclopenten-1-yl]-2,2,2-trifluoroethanone](/img/structure/B7464364.png)
![3-[(3-Methylphenyl)carbamoyl]-1-methylsulfonyl-1-propan-2-ylurea](/img/structure/B7464375.png)
![2-[N-(benzenesulfonyl)-4-iodoanilino]-N-methyl-N-phenylacetamide](/img/structure/B7464383.png)

(2-pyridyl)]amino}ethy l)amine](/img/structure/B7464400.png)
